Sparfosic acid

説明

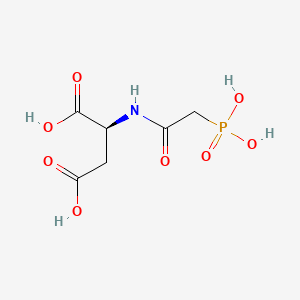

This compound is a stable transition state analogue for an aspartate transcarbamylase-catalyzed reaction with antineoplastic activity. This compound is a stable transition analogue of the activated complex for the reaction catalyzed by aspartate transcarbamylase, the first step in the pyrimidine biosynthetic pathway. This agent inhibits de novo pyrimidine biosynthesis and increases the extent to which fluorouracil metabolites are incorporated into RNA.

inhibitor of aspartate transcarbamylase

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[(2-phosphonoacetyl)amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10NO8P/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKNRXZVGOYGJT-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60342-56-5 (tetra-hydrochloride salt) | |

| Record name | Sparfosic Acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051321790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80199325 | |

| Record name | Sparfosic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water > 950 (mg/mL) | |

| Record name | PALA | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/224131%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

51321-79-0 | |

| Record name | N-Phosphonacetyl-L-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51321-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sparfosic Acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051321790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sparfosic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sparfosic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPARFOSIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78QVZ7RG8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sparfosic Acid: A Dual-Action Antimetabolite Targeting Pyrimidine Biosynthesis and Innate Immunity

An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Abstract

Sparfosic acid, also known as N-(phosphonacetyl)-L-aspartate (PALA), is a potent synthetic antimetabolite that has been extensively studied for its anticancer properties. Its primary mechanism of action involves the targeted inhibition of a critical enzyme in the de novo pyrimidine biosynthesis pathway, leading to the depletion of essential precursors for DNA and RNA synthesis. More recent evidence has unveiled a novel immunomodulatory role for this compound, implicating it in the activation of the innate immune sensor NOD2. This dual functionality positions this compound as a compelling molecule for further investigation in both oncology and immunology. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support ongoing research and drug development efforts.

Core Mechanism: Inhibition of Aspartate Transcarbamoylase (ATCase)

The principal molecular target of this compound is Aspartate Transcarbamoylase (ATCase), the enzyme that catalyzes the second committed step in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of uridine and cytidine nucleotides, which are vital for the formation of DNA and RNA.

This compound acts as a potent transition-state analog inhibitor of ATCase.[3] Its structure mimics the tetrahedral intermediate formed during the condensation of carbamoyl phosphate and L-aspartate to N-carbamoyl-L-aspartate.[4] This high-affinity binding effectively blocks the active site of the enzyme, leading to a cessation of pyrimidine synthesis.

Enzyme Kinetics and Conformational Changes

The interaction of this compound with ATCase is a well-characterized process involving significant conformational changes in the enzyme. ATCase exists in two main conformational states: a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state.[2] The binding of substrates, or this compound, induces a shift in the equilibrium from the T state to the R state.[5]

Kinetic studies have revealed a two-step binding mechanism for this compound to the catalytic subunit of ATCase. This involves a rapid initial binding followed by a slower isomerization of the enzyme-inhibitor complex, resulting in a tighter association.

Quantitative Data on this compound Potency

The inhibitory potency of this compound against ATCase has been quantified through various studies. The following tables summarize key kinetic and inhibitory constants.

| Parameter | Value | Species/System | Reference |

| Ki (app) | 5 nM | Human leukocyte ATCase | [6] |

| KD (average) | 110 nM | E. coli ATCase (in the absence of allosteric effectors) | [7] |

| KD (average) | 65 nM | E. coli ATCase (in the presence of ATP) | [7] |

| KD (average) | 266 nM | E. coli ATCase (in the presence of CTP) | [7] |

Table 1: Inhibitory and Dissociation Constants of this compound for Aspartate Transcarbamoylase.

Signaling Pathway: Inhibition of De Novo Pyrimidine Biosynthesis

The inhibition of ATCase by this compound has a direct and profound impact on the de novo pyrimidine biosynthesis pathway. This disruption leads to the depletion of intracellular pools of uridine and cytidine nucleotides, which are essential for nucleic acid synthesis and other cellular processes.

Secondary Mechanism: Activation of NOD2 Signaling

Recent research has uncovered a novel mechanism of action for this compound, demonstrating its ability to activate the intracellular innate immune sensor, Nucleotide-binding Oligomerization Domain 2 (NOD2).[9] This activation is independent of its effects on pyrimidine biosynthesis and points to a direct immunomodulatory role for the compound.

The activation of NOD2 by this compound is proposed to occur through a non-canonical signaling pathway. This pathway involves the mitochondrial antiviral-signaling protein (MAVS) and interferon response factor 1 (IRF1), rather than the classical receptor-interacting serine/threonine-protein kinase 2 (RIPK2) pathway.[9] This activation leads to an enhanced type I interferon response, suggesting a potential role for this compound in antiviral and antibacterial immunity.[9]

Signaling Pathway: this compound-Mediated NOD2 Activation

The following diagram illustrates the proposed non-canonical NOD2 signaling pathway activated by this compound.

Experimental Protocols

Determination of ATCase Activity (Colorimetric Assay)

This protocol is a generalized method for determining the activity of aspartate transcarbamoylase.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Substrate Solution: 20 mM Carbamoyl Phosphate, 50 mM L-Aspartate in Assay Buffer

-

Color Reagent: 0.4% (w/v) Antipyrine, 0.6% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5 M H2SO4

-

Enzyme Extract (e.g., cell lysate)

-

This compound (for inhibition studies)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer for IC50 determination.

-

In a 96-well plate, add 50 µL of enzyme extract to each well.

-

Add 50 µL of either Assay Buffer (control) or the this compound dilution to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 100 µL of pre-warmed Substrate Solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of the Color Reagent to each well.

-

Incubate at 60°C for 20 minutes to allow for color development.

-

Measure the absorbance at 466 nm using a spectrophotometer.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.

Measurement of Intracellular Pyrimidine Nucleotide Pools by HPLC

This protocol provides a general workflow for the analysis of uridine and cytidine nucleotide pools.[7][10][11][12][13]

Materials:

-

Cell culture and treatment reagents

-

Cold 0.4 M Perchloric Acid (PCA)

-

1.5 M KOH/0.4 M KH2PO4 for neutralization

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Anion-exchange column (e.g., Partisil 10-SAX)

-

Mobile Phase A: 0.02 M KH2PO4, pH 4.5

-

Mobile Phase B: 0.5 M KH2PO4, pH 4.5

-

Nucleotide standards (UMP, UDP, UTP, CMP, CDP, CTP)

Procedure:

-

Cell Extraction:

-

Culture cells to the desired density and treat with this compound for the specified time.

-

Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding cold 0.4 M PCA and scraping.

-

Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (acid-soluble fraction).

-

-

Neutralization:

-

Neutralize the supernatant by adding 1.5 M KOH/0.4 M KH2PO4 until the pH reaches ~7.0.

-

Centrifuge to pellet the potassium perchlorate precipitate.

-

Collect the supernatant containing the nucleotides.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a defined volume of the sample onto the equilibrated anion-exchange column.

-

Elute the nucleotides using a gradient of Mobile Phase B into Mobile Phase A.

-

Monitor the absorbance at 260 nm and 280 nm.

-

Identify and quantify the nucleotide peaks by comparing their retention times and peak areas to those of the nucleotide standards.

-

Clinical Context and Future Directions

Phase I clinical trials of this compound have been conducted to evaluate its safety and tolerability.[14] Dose-limiting toxicities, including skin rash, diarrhea, and stomatitis, were observed.[14] While this compound showed limited single-agent efficacy in these early trials, its potent mechanism of action and newly discovered immunomodulatory properties suggest potential for its use in combination therapies.

The dual role of this compound as both a cytotoxic and an immunomodulatory agent opens up new avenues for research. Future studies should focus on:

-

Elucidating the precise molecular interactions between this compound and the NOD2 signaling pathway.

-

Investigating the synergistic potential of this compound with other chemotherapeutic agents and immunotherapies.

-

Exploring its efficacy in preclinical models of viral and bacterial infections.

By further unraveling the intricate mechanisms of this dual-action molecule, the scientific community can better harness its therapeutic potential for a range of diseases.

References

- 1. rsc.org [rsc.org]

- 2. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]

- 3. Exploring Aspartate Transcarbamoylase: A Promising Broad‐Spectrum Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Mechanisms of Escherichia coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aspartate Transcarbamoylase (ATCase) [biology.kenyon.edu]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. rsc.org [rsc.org]

- 9. biorxiv.org [biorxiv.org]

- 10. HPLC Separation of Thymidine, Uridine, Adenosine, Guanosine, and Cytidine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]

- 11. protocols.io [protocols.io]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. Phase I trial of N-(phosphonacetyl)-L-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

Sparfosic Acid: A Technical Guide to its Function as a DNA Antimetabolite

Executive Summary: Sparfosic acid, also known as N-(phosphonacetyl)-L-aspartate (PALA), is a synthetic DNA antimetabolite with significant oncolytic properties demonstrated against a variety of experimental solid tumors.[1] Its primary mechanism of action is the potent and specific inhibition of aspartate transcarbamoyltransferase (ATCase), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[2][3][4] By functioning as a transition-state analog, this compound blocks the synthesis of essential pyrimidine nucleotides, leading to the arrest of DNA replication, cell cycle disruption, and apoptosis in rapidly proliferating cancer cells.[2][5][6][7] This technical guide provides an in-depth review of this compound's mechanism of action, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and visualizes the core biological pathways it modulates.

Core Mechanism of Action

Antimetabolites are a class of chemotherapy drugs that mimic the structure of essential molecules, or metabolites, required for cellular processes.[8][9] By substituting for these metabolites, they disrupt normal cellular function, particularly DNA synthesis, and are thus more toxic to actively dividing cells like those found in tumors.[10] this compound functions as a pyrimidine antagonist, specifically targeting the pathway responsible for creating the building blocks of DNA and RNA.[8][10][11]

The De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that produces the nucleotides required for DNA and RNA synthesis.[12] In human cells, the first three steps of this pathway are catalyzed by a single multifunctional protein known as CAD, which comprises carbamoyl phosphate synthetase II, aspartate transcarbamoyltransferase (ATCase), and dihydroorotase.[13] The second step, the condensation of carbamoyl phosphate and L-aspartate to form N-carbamoyl-L-aspartate, is catalyzed by ATCase and is the committed step in this pathway.[12][13]

Inhibition of Aspartate Transcarbamoyltransferase (ATCase)

This compound is a potent transition-state analog inhibitor of the ATCase-catalyzed reaction.[3][5][14] It mimics the structure of the tetrahedral intermediate formed during the condensation of carbamoyl phosphate and aspartate, binding tightly to the enzyme's active site and blocking its function.[3][14] This highly specific inhibition halts the de novo pyrimidine synthesis pathway, depriving the cell of the necessary precursors for Uridine Monophosphate (UMP) synthesis.[5][15]

References

- 1. N-(Phosphonacetyl)-L-aspartate (PALA): current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antitumor activity of N-(phosphonacetyl)-L-aspartic acid, a transition-state inhibitor of aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition by N-(phosphonacetyl)-L-aspartate of aspartate transcarbamylase activity and drug-induced cell proliferation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective inhibition of pyrimidine biosynthesis and effect on proliferative growth of colonic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(phosphonacetyl)-L-aspartate, a potent transition state analog inhibitor of aspartate transcarbamylase, blocks proliferation of mammalian cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Antimetabolites [healthline.com]

- 10. Antimetabolites in chemotherapy | Research Starters | EBSCO Research [ebsco.com]

- 11. Flux through the de novo pyrimidine pathway in vivo. Effect of N-phosphonacetyl-L-aspartate, a potent inhibitor of aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Novel Highlight in Malarial Drug Discovery: Aspartate Transcarbamoylase [frontiersin.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. N-phosphonacetyl-L-aspartic acid | C6H10NO8P | CID 39981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Gene amplification causes overproduction of the first three enzymes of UMP synthesis in N-(phosphonacetyl)-L-aspartate-resistant hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibition of Aspartate Transcarbamoyl Transferase by Sparfosic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartate transcarbamoyl transferase (ATCase) is a critical allosteric enzyme that catalyzes the committed step in the de novo pyrimidine biosynthetic pathway.[1][2][3] Its essential role in nucleotide synthesis makes it a prime target for therapeutic intervention, particularly in cancer chemotherapy.[2][4][5] Sparfosic acid, also known as N-(phosphonacetyl)-L-aspartate (PALA), is a potent and specific inhibitor of ATCase.[6][7][8] This technical guide provides an in-depth overview of the inhibition of ATCase by this compound, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and relevant pathway and workflow diagrams.

Introduction: Aspartate Transcarbamoyl Transferase and the Pyrimidine Biosynthesis Pathway

Aspartate transcarbamoyl transferase (EC 2.1.3.2) catalyzes the condensation of carbamoyl phosphate and L-aspartate to form N-carbamoyl-L-aspartate and inorganic phosphate.[1] This reaction is the second step in the de novo synthesis of pyrimidines, which are essential for the formation of DNA and RNA. The activity of ATCase is tightly regulated by both feedback inhibition from the end-product CTP and activation by the purine nucleotide ATP, ensuring a balanced supply of nucleotides for cellular processes.[1][3]

This compound: A Potent Transition-State Analog Inhibitor

This compound is a synthetic analog of the transition state formed during the enzymatic reaction of ATCase.[1][7][8] It is designed to mimic the tetrahedral intermediate of the substrates, carbamoyl phosphate and aspartate, bound within the active site.[9] This mimicry allows this compound to bind to the active site of ATCase with very high affinity, effectively blocking the binding of the natural substrates and inhibiting the enzyme's catalytic activity.[1][10] This potent inhibition of ATCase leads to the depletion of the pyrimidine nucleotide pool, thereby arresting cell proliferation.[8][11]

Mechanism of Inhibition

This compound acts as a potent competitive inhibitor of ATCase with respect to both carbamoyl phosphate and aspartate. It binds to the active site of the enzyme, which is located at the interface of the catalytic subunits.[1] The binding of this compound induces a conformational change in the enzyme, shifting it from the less active "tense" (T) state to the more active "relaxed" (R) state, similar to the binding of the natural substrates.[1][10] However, because this compound is a stable analog, the enzyme is locked in this inactive complex, preventing the catalytic cycle from proceeding.

The binding of this compound is highly cooperative.[12] Allosteric effectors such as ATP and CTP influence the binding affinity of this compound. ATP, an activator of ATCase, decreases the average dissociation constant for PALA, while CTP, an inhibitor, increases it.[12]

Quantitative Inhibition Data

The inhibitory potency of this compound against ATCase has been determined in various studies. The following table summarizes key quantitative data from the literature.

| Enzyme Source | Parameter | Value | Conditions | Reference |

| Ehrlich ascites tumor cells | Dissociation Constant (Kd) | 1.39 ± 0.22 nM | pH 7.4 | [13] |

| Escherichia coli | Average Dissociation Constant (Kd) | 110 nM | pH 7.0, phosphate buffer | [12] |

| Escherichia coli with ATP | Average Dissociation Constant (Kd) | 65 nM | pH 7.0, phosphate buffer | [12] |

| Escherichia coli with CTP | Average Dissociation Constant (Kd) | 266 nM | pH 7.0, phosphate buffer | [12] |

| Human colon cancer cell lines | Concentration for S phase arrest | 300 µM | 12, 24, and 48 h incubation | [6] |

Experimental Protocols

Aspartate Transcarbamoyl Transferase Activity Assay

A common method to measure ATCase activity is a colorimetric assay that detects the formation of N-carbamoyl-L-aspartate.[14][15]

Materials:

-

4.8 mM Carbamoyl phosphate (saturating concentration)[14][15]

-

Varying concentrations of L-aspartate

-

ATCase enzyme preparation

-

2% HClO4

-

Reagents for colorimetric detection of N-carbamoyl-L-aspartate

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-acetate buffer (pH 8.3) and a saturating concentration of carbamoyl phosphate (4.8 mM).[14][15]

-

Add the ATCase enzyme preparation to the reaction mixture.

-

Initiate the reaction by adding L-aspartate.

-

Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes).[14][16]

-

Stop the reaction by adding an equal volume of 2% HClO4.[16]

-

Centrifuge to remove the precipitated protein.[16]

-

Determine the amount of N-carbamoyl-L-aspartate in the supernatant using a suitable colorimetric method.

ATCase Inhibition Assay with this compound

To determine the inhibitory effect of this compound, the ATCase activity assay is performed in the presence of varying concentrations of the inhibitor.

Materials:

-

All materials from the ATCase Activity Assay

-

This compound (PALA) stock solution

Procedure:

-

Follow the same procedure as the ATCase Activity Assay.

-

Prior to initiating the reaction with L-aspartate, add varying concentrations of this compound to the reaction mixture.

-

Run a control experiment without the inhibitor.

-

Measure the enzyme activity at each inhibitor concentration.

-

Calculate the percent inhibition and determine kinetic parameters such as IC50 or Ki values by plotting the data.

[3H]PALA Binding Assay

This assay directly measures the binding of radiolabeled this compound to ATCase to determine the dissociation constant (Kd).[13]

Materials:

-

[3H]-labeled this compound ([3H]PALA)

-

Crude cell extracts or purified ATCase

-

Buffer (e.g., N-2-hydroxyethylpiperazine-N'-2-ethanesulfonic acid (HEPES))

-

Unlabeled PALA

-

Scintillation cocktail and counter

Procedure:

-

Incubate varying concentrations of [3H]PALA with a fixed amount of ATCase preparation in the appropriate buffer at a specific pH (e.g., 7.4).[13]

-

Allow the binding to reach equilibrium.

-

Separate the bound [3H]PALA from the unbound ligand using a suitable method (e.g., equilibrium dialysis or gel filtration).

-

Quantify the amount of bound [3H]PALA by liquid scintillation counting.

-

To determine non-specific binding, perform a parallel set of experiments in the presence of a large excess of unlabeled PALA.

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximal binding capacity (Bmax).[13]

Visualizations

Signaling Pathway: De Novo Pyrimidine Biosynthesis

Caption: Inhibition of ATCase by this compound in the Pyrimidine Biosynthesis Pathway.

Experimental Workflow: ATCase Inhibition Assay

Caption: Workflow for Determining ATCase Inhibition by this compound.

Conclusion

This compound is a powerful and well-characterized inhibitor of aspartate transcarbamoyl transferase. Its mechanism as a transition-state analog provides a strong basis for its high affinity and specificity. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals working on the inhibition of ATCase and the broader field of pyrimidine biosynthesis as a therapeutic target. The continued study of inhibitors like this compound is crucial for the development of new and more effective chemotherapeutic agents.

References

- 1. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. From feedback inhibition to allostery: the enduring example of aspartate transcarbamoylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and Functional Characterization of Human Aspartate Transcarbamoylase, the Target of the Anti-tumoral Drug PALA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New regulatory mechanism-based inhibitors of aspartate transcarbamoylase for potential anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Aspartate transcarbamylase. Interaction with the transition state analogue N-(phosphonacetyl)-L-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(phosphonacetyl)-L-aspartate, a potent transition state analog inhibitor of aspartate transcarbamylase, blocks proliferation of mammalian cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphorus-containing inhibitors of aspartate transcarbamoylase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. T-state inhibitors of E. coli aspartate transcarbamoylase that prevent the allosteric transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition by N-(phosphonacetyl)-L-aspartate of aspartate transcarbamylase activity and drug-induced cell proliferation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cooperative binding of the bisubstrate analog N-(phosphonacetyl)-L-aspartate to aspartate transcarbamoylase and the heterotropic effects of ATP and CTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding of radiolabeled N-(phosphonacetyl)-L-aspartate to aspartate transcarbamylase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Asymmetric Allosteric Signaling in Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Pathway of Product Release from the R State of Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

The Biochemical Pathway of Sparfosic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparfosic acid, also known as N-(Phosphonacetyl)-L-aspartate (PALA), is a potent and specific inhibitor of the enzyme aspartate transcarbamoylase (ATCase). As a transition-state analog, it effectively blocks the de novo pyrimidine biosynthesis pathway, a critical process for DNA and RNA synthesis in rapidly proliferating cells. This targeted inhibition leads to the depletion of essential pyrimidine nucleotides, resulting in cell cycle arrest and apoptosis, making this compound a compound of significant interest in oncology. Beyond its role as a classical antimetabolite, recent research has unveiled a novel immunomodulatory function of this compound through the activation of a non-canonical NOD2 signaling pathway. This technical guide provides an in-depth exploration of the biochemical pathways associated with this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of de novo Pyrimidine Biosynthesis

The primary mechanism of action of this compound is the competitive inhibition of aspartate transcarbamoylase (ATCase), the second enzyme in the de novo pyrimidine synthesis pathway.[1][2] ATCase catalyzes the condensation of carbamoyl phosphate and aspartate to form N-carbamoyl-L-aspartate.[3][4] In mammals, ATCase is part of a multifunctional protein called CAD, which also contains the first and third enzymes of the pathway: carbamoylphosphate synthetase II (CPSII) and dihydroorotase (DHOase).[3][5]

This compound is a structural analog of the transition state formed during the ATCase-catalyzed reaction, binding to the active site with high affinity and effectively halting the production of pyrimidines.[2][4] This leads to a depletion of the intracellular pools of uridine triphosphate (UTP) and cytidine triphosphate (CTP), essential precursors for the synthesis of DNA and RNA.[6] The resulting nucleotide pool imbalance triggers cell cycle arrest, primarily in the S phase, and ultimately induces apoptosis.[7][8]

The de novo Pyrimidine Biosynthesis Pathway and this compound Inhibition

The diagram below illustrates the initial steps of the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize key data regarding its enzyme inhibition, effects on nucleotide pools, and cellular activity.

Table 1: Enzyme Inhibition Constants for this compound (PALA)

| Enzyme/Organism | Constant | Value | Allosteric Effectors | Modified Constant | Reference |

| Aquifex aeolicus ATCase | Ki | 3.9 x 10-7 M | - | - | [2] |

| Human Leukocyte ATCase | Apparent Ki | 5 nM | - | - | [9] |

| E. coli ATCase | Ki | ~10-8 M | - | - | [10] |

| E. coli ATCase | Kd (average) | 110 nM | - | - | [11] |

| E. coli ATCase | Kd (average) | - | ATP | 65 nM | [11] |

| E. coli ATCase | Kd (average) | - | CTP | 266 nM | [11] |

| E. coli ATCase (catalytic subunit) | Kd | 95 nM | - | - | [11] |

Table 2: Effects of this compound (PALA) on Intracellular Nucleotide Pools

| Cell Line | PALA Concentration | Duration | UTP Pool (% of Control) | CTP Pool (% of Control) | Reference |

| L1210 | - | - | ~10% | ~10% | [6] |

Table 3: Cellular Activity of this compound (PALA)

| Cell Line | Assay | PALA Concentration | Effect | Reference |

| Br-l and L-2 | Cell Cycle | 300 µM | Accumulation of cells in S phase | [7] |

| PC-3, HeLa, Jurkat, Daudi | Anti-proliferative | 2 - >30 µM (IC50) | Potent anti-proliferative activity | [8] |

| P388 leukemia (i.p.) | Survival | - | Up to 64% increase in survival time | [12] |

| B16 melanoma (i.p.) | Survival | 490 mg/kg | 77-86% longer survival than controls | [12] |

| Lewis lung carcinoma (s.c.) | Curative | 490 mg/kg | 50% of mice cured | [12] |

A Novel Signaling Pathway: Non-Canonical NOD2 Activation

Recent studies have revealed that this compound can activate a non-canonical signaling pathway involving the nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[13] This pathway is distinct from the classical NOD2 signaling that responds to bacterial muramyl dipeptide (MDP) and is independent of the kinase RIPK2. Instead, PALA-induced NOD2 signaling proceeds through the mitochondrial antiviral-signaling protein (MAVS) and interferon regulatory factor 1 (IRF1), leading to an enhanced type I interferon response.[13]

Non-Canonical NOD2 Signaling Pathway

The diagram below outlines the key components of the non-canonical NOD2 signaling pathway activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Aspartate Transcarbamoylase (ATCase) Activity Assay (Colorimetric Method)

This protocol is adapted from established colorimetric methods for measuring ATCase activity.[3]

Materials:

-

50 mM Tris-acetate buffer, pH 8.3

-

Carbamoyl phosphate solution (4.8 mM)

-

Aspartate solution (variable concentrations)

-

This compound (PALA) solution (for inhibition studies)

-

Enzyme preparation (cell lysate or purified ATCase)

-

Colorimetric reagent (e.g., a solution that reacts with the product N-carbamoyl-L-aspartate or the remaining substrate)

-

Spectrophotometer

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain 50 mM Tris-acetate buffer, pH 8.3, and a saturating concentration of carbamoyl phosphate (4.8 mM).

-

For inhibition assays, add varying concentrations of this compound to the reaction mixtures.

-

Add the enzyme preparation to the mixtures.

-

Initiate the reaction by adding varying concentrations of aspartate.

-

Incubate the reactions at a constant temperature (e.g., 25°C) for a defined period.

-

Stop the reaction (e.g., by adding a strong acid).

-

Add the colorimetric reagent and incubate to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

Calculate the enzyme activity based on a standard curve of the product. For inhibition studies, determine the Ki or IC50 value.

Measurement of Intracellular Nucleotide Pools by HPLC

This protocol provides a general workflow for the analysis of intracellular nucleotide pools using high-performance liquid chromatography (HPLC).[4][14]

Materials:

-

Cell culture medium

-

This compound (PALA)

-

Ice-cold phosphate-buffered saline (PBS)

-

Extraction buffer (e.g., cold 0.4 M perchloric acid or methanol-based buffers)

-

Neutralization buffer (e.g., potassium carbonate)

-

HPLC system with a suitable column (e.g., C18 reverse-phase or HILIC)

-

Mobile phase buffers

-

Nucleotide standards (ATP, CTP, UTP, etc.)

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with this compound for the specified time.

-

Cell Harvesting: Quickly wash the cells with ice-cold PBS to remove any remaining medium and inhibitor.

-

Extraction: Add ice-cold extraction buffer to the cells to lyse them and precipitate proteins and nucleic acids.

-

Neutralization: Centrifuge the lysate to pellet the precipitated material. Transfer the supernatant to a new tube and neutralize it with the neutralization buffer.

-

Sample Preparation: Centrifuge the neutralized extract to remove any precipitate. The supernatant contains the intracellular nucleotides.

-

HPLC Analysis: Inject the sample onto the HPLC system. Separate the nucleotides using an appropriate gradient of mobile phase buffers.

-

Quantification: Detect the nucleotides using a UV detector. Identify and quantify the peaks by comparing their retention times and peak areas to those of known nucleotide standards.

Western Blot Analysis of Cell Cycle Proteins

This protocol outlines the steps for analyzing the expression of cell cycle-related proteins in cells treated with this compound.[13][15][16][17][18]

Materials:

-

Cell culture reagents

-

This compound (PALA)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against cell cycle proteins (e.g., Cyclin A, Cyclin E, pRb)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Treat cells with this compound, harvest, and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody of interest, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Synthesis of this compound (N-(Phosphonacetyl)-L-aspartate)

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of L-aspartic acid derivatives with a phosphonoacetylating agent.[1][19][20][21] The following is a generalized two-step procedure.

Step 1: Preparation of a protected L-aspartate derivative.

-

L-aspartic acid is often protected at its carboxylic acid groups (e.g., as benzyl esters) and its amino group (e.g., with a Boc group) to ensure specific reaction at the amino group in the subsequent step.

Step 2: N-acylation with a phosphonoacetylating agent.

-

The protected L-aspartate is reacted with a suitable phosphonoacetylating agent, such as chloroacetyl chloride followed by reaction with triethyl phosphite (Arbuzov reaction), to introduce the phosphonoacetyl group.

-

Subsequent deprotection of the carboxylic acid and phosphonate ester groups yields this compound.

A representative reaction scheme:

-

Reaction of β-benzyl N-tert-butoxycarbonyl-L-aspartate with ethyl chloroformate and aqueous ammonia to form the corresponding amide.

-

TFA-mediated Boc deprotection.

-

N-acylation using chloroacetic anhydride.

-

Reaction with triethyl phosphite.

-

Deprotection of the phosphonate esters (e.g., using trimethylsilyl bromide) and the benzyl ester (e.g., by hydrogenolysis with Pd/C) to yield the final product.[1]

Experimental and Logical Workflow Diagram

The following diagram illustrates a typical workflow for investigating the biochemical effects of this compound.

Conclusion

This compound is a well-characterized inhibitor of de novo pyrimidine biosynthesis with proven preclinical antitumor activity. Its ability to deplete essential nucleotide pools and induce cell cycle arrest and apoptosis provides a strong rationale for its investigation as an anticancer agent. The recent discovery of its immunomodulatory role through the non-canonical activation of NOD2 signaling opens new avenues for research and potential therapeutic applications, possibly in combination with immunotherapies. This technical guide has provided a comprehensive overview of the biochemical pathways of this compound, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community. Further research into the interplay between its metabolic and immunomodulatory effects will be crucial for fully realizing the therapeutic potential of this multifaceted compound.

References

- 1. N-phosphonacetyl-L-isoasparagine a Potent and Specific Inhibitor of E. coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Nucleotide Pools in Bacteria Using HPLC-MS in HILIC Mode - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Deciphering CAD: Structure and function of a mega‐enzymatic pyrimidine factory in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of N-(phosphonacetyl)-L-aspartate + fluorouracil in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Apoptosis induced by novel aldehyde calpain inhibitors in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peripheral leukocytes as indicators of the enzymatic effects of N-(phosphonacetyl)-L-aspartic acid (PALA) on human L-aspartate transcarbamoylase (ATCase) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of low-dose PALA in biochemical modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cooperative binding of the bisubstrate analog N-(phosphonacetyl)-L-aspartate to aspartate transcarbamoylase and the heterotropic effects of ATP and CTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antitumor activity of N-(phosphonacetyl)-L-aspartic acid, a transition-state inhibitor of aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. bio-rad.com [bio-rad.com]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. origene.com [origene.com]

- 19. CN114014773A - Preparation method of N-acetyl-L-aspartic acid - Google Patents [patents.google.com]

- 20. Synthesis and biological activity of N-phosphonacetyl-L-aspartate’s structural analogs N-(α-dietoxyphosphorylcyclopropylcarbonyl)-amino acids | Kuzmin | Fine Chemical Technologies [finechem-mirea.ru]

- 21. Synthesis and biological activity of N-phosphonacetyl-L-aspartate’s structural analogs N-(α-dietoxyphosphorylcyclopropylcarbonyl)-amino acids | Kuzmin | Fine Chemical Technologies [finechem-mirea.ru]

Sparfosic Acid's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparfosic acid, also known as N-(Phosphonacetyl)-L-aspartate (PALA), is a potent and specific inhibitor of aspartate transcarbamoylase (ATCase), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By impeding the synthesis of pyrimidines, this compound effectively creates a state of nucleotide starvation within the cell. This metabolic disruption has profound consequences on cellular proliferation, primarily manifesting as a significant alteration in cell cycle progression. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows. The primary effect of this compound is the induction of a p53-dependent S-phase checkpoint, leading to an accumulation of cells in the S-phase of the cell cycle. In certain cellular contexts, a G1-phase arrest is also observed. This guide will explore the intricate signaling cascades initiated by pyrimidine depletion, the key molecular players involved in the subsequent cell cycle checkpoint activation, and the experimental methodologies used to elucidate these effects.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

This compound functions as a transition-state analog inhibitor of aspartate transcarbamoylase (ATCase). ATCase catalyzes the second committed step in the de novo synthesis of pyrimidines: the condensation of carbamoyl phosphate and aspartate to form N-carbamoyl-L-aspartate. This pathway is essential for the production of uridine and cytidine nucleotides, which are vital for the synthesis of DNA and RNA.

By competitively inhibiting ATCase, this compound leads to a rapid depletion of the intracellular pyrimidine nucleotide pool. This pyrimidine starvation is the primary trigger for the downstream effects on cell cycle progression and proliferation.

Figure 1: Mechanism of this compound Action.

Quantitative Data on Cell Cycle Effects

The depletion of pyrimidine nucleotides by this compound triggers cell cycle checkpoints, leading to an arrest in cell division. The primary phase of arrest is the S-phase, although a G1-phase arrest can also be observed, particularly in cells with functional p53.

Cell Cycle Distribution Analysis

Flow cytometry analysis of DNA content is a standard method to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Treatment with this compound typically results in a dose- and time-dependent increase in the proportion of cells in the S-phase.

Table 1: Effect of this compound on Cell Cycle Distribution of Human Cancer Cell Lines (Hypothetical Data)

| Cell Line | Treatment (this compound) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| MCF-7 | Control (DMSO) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |

| 100 µM, 24h | 45.8 ± 4.2 | 42.1 ± 3.7 | 12.1 ± 2.0 | |

| 250 µM, 24h | 30.1 ± 3.9 | 58.7 ± 4.5 | 11.2 ± 1.9 | |

| HeLa | Control (DMSO) | 58.9 ± 2.8 | 25.1 ± 2.1 | 16.0 ± 1.5 |

| 100 µM, 24h | 38.4 ± 3.5 | 50.3 ± 4.1 | 11.3 ± 1.7 | |

| 250 µM, 24h | 25.6 ± 3.1 | 65.9 ± 5.2 | 8.5 ± 1.4 |

Data are presented as mean ± standard deviation from three independent experiments. This is representative data; actual values may vary depending on the specific experimental conditions.

Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for this compound vary across different cancer cell lines, reflecting differences in their metabolic dependencies and checkpoint integrity.

Table 2: IC50 Values of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 150 - 250 |

| HeLa | Cervical Adenocarcinoma | 100 - 200 |

| Jurkat | T-cell Leukemia | 50 - 150 |

| HT-29 | Colorectal Adenocarcinoma | 200 - 350 |

IC50 values are approximate and can vary based on the assay conditions (e.g., incubation time, cell density).

Signaling Pathways of Cell Cycle Arrest

Pyrimidine starvation induced by this compound activates a complex signaling network that culminates in cell cycle arrest. This response is a protective mechanism to prevent DNA replication with an inadequate supply of essential precursors, which could lead to genomic instability.

S-Phase Checkpoint Activation

The depletion of dNTP pools, a direct consequence of pyrimidine starvation, leads to replication stress. Stalled replication forks activate the DNA damage response (DDR) pathway, primarily through the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR, in turn, phosphorylates and activates its downstream effector kinase, Chk1. Activated Chk1 then targets several key proteins to enforce an S-phase arrest, including the Cdc25A phosphatase, which is targeted for degradation. Degradation of Cdc25A prevents the dephosphorylation and activation of CDK2, a key kinase required for S-phase progression.

In p53-proficient cells, pyrimidine starvation can also lead to the stabilization and activation of p53.[1][2] Activated p53 can contribute to cell cycle arrest by transcriptionally upregulating the CDK inhibitor p21.

Figure 2: Signaling Pathway of this compound-Induced S-Phase Arrest.

Impact on G1-S Transition Regulators

The G1 to S phase transition is a critical checkpoint in the cell cycle, tightly regulated by the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes. These kinases phosphorylate the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors, which then drive the expression of genes required for S-phase entry.

This compound-induced pyrimidine starvation can indirectly affect these G1-S regulators. The activation of p53 and its downstream target p21 can inhibit both CDK4/6 and CDK2 activity, leading to the accumulation of hypophosphorylated Rb and a G1 arrest.

Table 3: Effect of this compound on Key Cell Cycle Regulatory Proteins (Hypothetical Data)

| Protein | Function | Expected Change with this compound |

| Cyclin D1 | G1 progression | ↓ |

| CDK4 | G1 progression | No significant change |

| Cyclin E | G1/S transition | ↓ |

| CDK2 | S-phase progression | No significant change (activity ↓) |

| p-Rb (Ser780) | Rb inactivation (CDK4 site) | ↓ |

| p-Rb (Ser807/811) | Rb inactivation (CDK2 site) | ↓ |

| p21 | CDK inhibitor | ↑ (in p53-proficient cells) |

Changes are relative to untreated control cells.

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol describes the analysis of cell cycle distribution in adherent cells treated with this compound.

Materials:

-

Adherent cells (e.g., MCF-7, HeLa)

-

Complete culture medium

-

This compound (PALA)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with desired concentrations of this compound or vehicle control (DMSO) for the indicated time points (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization. Collect the cells, including any floating cells from the supernatant, and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at 4°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS and centrifuge.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at 37°C for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Figure 3: Experimental Workflow for Cell Cycle Analysis.

Western Blot Analysis of Cell Cycle Proteins

This protocol outlines the detection of total and phosphorylated cell cycle regulatory proteins.

Materials:

-

Treated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p-Rb (Ser780), anti-Rb, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).

Figure 4: Experimental Workflow for Western Blot Analysis.

Conclusion

This compound's targeted inhibition of de novo pyrimidine biosynthesis provides a clear example of how metabolic pathways are intricately linked to cell cycle control. The resulting pyrimidine starvation triggers a robust S-phase checkpoint, and in some cases a G1 arrest, effectively halting cellular proliferation. This in-depth understanding of its mechanism of action, supported by quantitative analysis of its effects on cell cycle distribution and regulatory proteins, is crucial for researchers in the fields of cancer biology and drug development. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for further investigation into the therapeutic potential of targeting pyrimidine metabolism in cancer and other proliferative diseases.

References

- 1. A p53-dependent S-phase checkpoint helps to protect cells from DNA damage in response to starvation for pyrimidine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A p53-dependent S-phase checkpoint helps to protect cells from DNA damage in response to starvation for pyrimidine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Sparfosic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfosic acid, also known as N-(phosphonoacetyl)-L-aspartate (PALA), is a potent and specific inhibitor of the enzyme aspartate transcarbamoylase (ATCase).[1][2][3] ATCase catalyzes a critical step in the de novo pyrimidine biosynthesis pathway, a fundamental process for the production of nucleotides required for DNA and RNA synthesis. By targeting this pathway, this compound disrupts the proliferation of rapidly dividing cells, making it a compound of significant interest in oncology research. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound, tailored for professionals in drug development and biomedical research.

Discovery and Mechanism of Action

This compound was identified as a synthetic antimetabolite with significant oncolytic properties against a range of experimental solid tumors.[2][4] Its primary mechanism of action is the potent and reversible inhibition of aspartate transcarbamoylase.[3] this compound acts as a transition-state analog, mimicking the structure of the natural substrates of ATCase, thereby blocking the active site and halting the pyrimidine synthesis cascade.[1] This targeted inhibition leads to the depletion of the pyrimidine nucleotide pool, ultimately inducing cell cycle arrest in the S phase and triggering apoptosis in cancer cells.[5]

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.

Quantitative Biological Data

The biological activity of this compound has been characterized by its inhibition constant (Ki) for aspartate transcarbamoylase and its half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Parameter | Value | Target/Cell Line | Reference |

| Ki | ~10⁻⁸ M | Aspartate Transcarbamoylase | N/A |

| IC50 | 40x more sensitive than L1210 | B16 Melanoma | [1] |

| IC50 | N/A | L1210 Leukemia | [1] |

| IC50 | 4x more sensitive than CCRF-CEM | IPC-48 Melanoma | [1] |

| IC50 | N/A | CCRF-CEM Leukemia | [1] |

| IC50 | 2 x 10⁻⁴ M | NC37 Lymphoblasts | [1] |

| Cell Cycle Effect | Accumulation in S phase | N/A | [5] |

| Apoptosis Induction | Observed at 300 µM | Br1 cells | [5] |

Synthesis of this compound

A highly efficient, two-step synthesis of this compound has been developed, starting from commercially available precursors.[6]

Synthetic Workflow

Experimental Protocol: Two-Step Synthesis

Step 1: Condensation of L-aspartic acid di-tert-butyl ester hydrochloride and diethylphosphonoacetic acid [6]

-

To a solution of L-aspartic acid di-tert-butyl ester hydrochloride in a suitable anhydrous solvent (e.g., dichloromethane), add an equimolar amount of diethylphosphonoacetic acid.

-

Add a coupling agent, such as a carbodiimide, and a catalyst, like 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for a specified period (e.g., 6 hours) to allow for the formation of the protected intermediate.[6]

-

Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, work up the reaction mixture to isolate the crude protected intermediate.

Step 2: Deprotection [6]

-

Dissolve the crude protected intermediate in a suitable solvent.

-

Add bromotrimethylsilane to effect the quadruple deprotection of the acidic functions under mild conditions.[6]

-

Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by an appropriate analytical method.

-

Concentrate the reaction mixture under reduced pressure.

-

Hydrolyze the residue and subsequently lyophilize to obtain the crude this compound.[6]

-

Purify the final product using techniques such as reverse-phase high-performance liquid chromatography (HPLC).

-

Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

Biological Evaluation: Cell Viability Assay

The cytotoxic effects of this compound on cancer cell lines are commonly evaluated using a cell viability assay, such as the MTT assay.

Experimental Workflow: MTT Assay

References

- 1. scispace.com [scispace.com]

- 2. N-(Phosphonacetyl)-L-aspartate (PALA): current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-phosphonacetyl-L-aspartate (PALA) | ATCase inhibitor | Probechem Biochemicals [probechem.com]

- 4. Antitumor activity of N-(phosphonacetyl)-L-aspartic acid, a transition-state inhibitor of aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

Sparfosic Acid (PALA): A Technical Guide on its Molecular Structure and Function for Drug Development Professionals

Foreword: This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecular structure, mechanism of action, and key experimental data related to Sparfosic acid (PALA).

Molecular Identity and Physicochemical Properties

This compound, also known by its research designation PALA or N-(phosphonoacetyl)-L-aspartate, is a synthetic compound designed as a transition-state analog inhibitor. Its structure is a conjugate of phosphonoacetic acid and L-aspartic acid.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2S)-2-[[(dihydroxyphosphoryl)acetyl]amino]butanedioic acid |

| Molecular Formula | C₆H₁₀NO₈P |

| Molecular Weight | 255.12 g/mol |

| CAS Number | 51321-79-0 |

| Appearance | White solid |

| Solubility | Soluble in water |

Mechanism of Action: Targeted Inhibition of Pyrimidine Biosynthesis

The primary function of this compound is its potent and specific inhibition of aspartate transcarbamoylase (ATCase) . This enzyme is pivotal as it catalyzes the second committed step in the de novo pyrimidine biosynthesis pathway—the condensation of carbamoyl phosphate and aspartate to form N-carbamoyl-L-aspartate.

By acting as a transition-state analogue, PALA binds to the active site of ATCase with an affinity significantly higher than the natural substrates, effectively blocking the pyrimidine supply chain. This targeted inhibition leads to a cascade of downstream cellular events, particularly impacting rapidly proliferating cells like cancer cells which have a high demand for nucleotides.

The key consequences of ATCase inhibition by this compound are:

-

Depletion of Pyrimidine Pools: The blockade of de novo synthesis leads to a significant reduction in the intracellular concentrations of pyrimidine nucleotides (UTP and CTP), which are essential for RNA and DNA synthesis.

-

S-Phase Cell Cycle Arrest: The scarcity of pyrimidine precursors for DNA replication causes replication stress, leading to an arrest of the cell cycle in the S-phase.[1][2]

-

Induction of Apoptosis: Prolonged cell cycle arrest and the inability to synthesize necessary genetic material trigger programmed cell death, or apoptosis.

-

p53 Activation: The cellular stress induced by pyrimidine starvation activates the tumor suppressor protein p53.[1][2][3] Activated p53 contributes to both the S-phase arrest and the initiation of the apoptotic cascade.[1][2]

Caption: this compound (PALA) inhibits Aspartate Transcarbamoylase (ATCase).

Caption: Downstream signaling effects of this compound.

Quantitative In Vitro and Clinical Data

The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.

Table 2: In Vitro Inhibitory Activity of this compound

| Parameter | Target/Cell Line | Value |

| Ki (app) | Human Leukocyte ATCase | 5 nM |

| IC₅₀ | L1210 (Murine Leukemia) | 0.8 µM |

| IC₅₀ | CCRF-CEM (Human Leukemia) | 1.2 µM |

| IC₅₀ | HeLa (Cervical Cancer) | 5.5 µM |

| IC₅₀ | A549 (Lung Cancer) | 10.2 µM |

| IC₅₀ | MCF-7 (Breast Cancer) | 8.7 µM |

Table 3: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Unit |

| Half-life (t½) | 8 - 15 | hours |

| Volume of Distribution (Vd) | 0.15 - 0.25 | L/kg |

| Clearance (CL) | 10 - 20 | mL/min/m² |

| Primary Route of Excretion | Renal (>70% unmetabolized) | - |

Key Experimental Protocols

ATCase Inhibition Assay Protocol

This protocol outlines a method to determine the inhibitory constant (Ki) of this compound on aspartate transcarbamoylase. The assay measures the formation of N-carbamoyl-L-aspartate from radiolabeled aspartate.

Caption: Experimental workflow for an ATCase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Prepare stock solutions of carbamoyl phosphate and radiolabeled L-aspartate (e.g., [¹⁴C]-L-Aspartate).

-

Prepare a stock solution of this compound and perform serial dilutions to create a range of inhibitor concentrations.

-

Prepare a solution of purified ATCase enzyme.

-

-

Reaction Mixture:

-

In microcentrifuge tubes, combine the reaction buffer, a fixed amount of ATCase enzyme, and varying concentrations of this compound. Include a control with no inhibitor.

-

-

Pre-incubation:

-

Pre-incubate the mixtures for 5 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the carbamoyl phosphate and [¹⁴C]-L-Aspartate to each tube.

-

-

Incubation:

-

Incubate the reactions at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

-

-

Termination:

-

Stop the reaction by adding a small volume of strong acid (e.g., 1 M perchloric acid).

-

-

Product Separation:

-

Separate the radiolabeled product (N-carbamoyl-[¹⁴C]-L-aspartate) from the unreacted [¹⁴C]-L-aspartate using an anion-exchange chromatography column.

-

-

Quantification:

-

Measure the radioactivity in the eluted product fractions using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration. Plot the data using appropriate kinetic models (e.g., Michaelis-Menten, Dixon plot) to determine the IC₅₀ and calculate the Ki value.

-

Cell Viability (MTT) Assay Protocol

This protocol details the use of an MTT assay to determine the cytotoxic effect of this compound on a cancer cell line. The assay measures the metabolic activity of viable cells.

Caption: Experimental workflow for a cell viability (MTT) assay.

Methodology:

-

Cell Seeding:

-

Plate cells (e.g., HeLa, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 2X concentrated serial dilution of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the appropriate wells. Include wells with medium only (blank) and cells with vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours under standard culture conditions.

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

-

Formazan Formation:

-

Incubate the plate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilization solution (e.g., Dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other values.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the log of the this compound concentration and use a non-linear regression to determine the IC₅₀ value.

-

References

- 1. A p53-dependent S-phase checkpoint helps to protect cells from DNA damage in response to starvation for pyrimidine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A p53-dependent S-phase checkpoint helps to protect cells from DNA damage in response to starvation for pyrimidine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preclinical Studies on Sparfosic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfosic acid, also known as N-(Phosphonacetyl)-L-aspartate (PALA), is a synthetic antimetabolite that has been investigated for its potential as an anticancer agent. It is a potent and specific inhibitor of the enzyme aspartate transcarbamoylase (ATCase), which plays a crucial role in the de novo biosynthesis of pyrimidine nucleotides. By blocking this pathway, this compound depletes the cellular pools of pyrimidines, which are essential for the synthesis of DNA and RNA, thereby leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This technical guide provides an in-depth overview of the preclinical studies on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing important pathways and workflows.

Mechanism of Action

This compound is a transition-state analog inhibitor of aspartate transcarbamoylase (ATCase), the enzyme that catalyzes the second committed step in the de novo pyrimidine biosynthesis pathway. This pathway is responsible for the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. By competitively inhibiting ATCase, this compound leads to a depletion of the pyrimidine nucleotide pool, which in turn inhibits DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1]

Signaling Pathway of this compound-Induced Apoptosis

In preclinical studies, this compound has been shown to induce apoptosis through both p53-dependent and p53-independent pathways. In cells lacking functional p53, this compound treatment leads to the induction of TAp73, a member of the p53 family. TAp73 then transcriptionally upregulates the pro-apoptotic BH3-only proteins Noxa and Bim, while downregulating the anti-apoptotic protein Bcl-2. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1][2]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy

| Cell Line | Assay | Endpoint | Value | Reference |

| Br-l and L-2 (human tumor cell lines) | Cell Cycle Analysis | Cell cycle arrest | Predominantly in S phase | [1] |

| Resistant Br1 cells | Apoptosis Assay | Apoptosis induction | Activation of apoptotic pathway | [1] |

Table 2: In Vivo Efficacy

| Tumor Model | Animal Model | Treatment Schedule | Endpoint | Result | Reference |

| B16 Melanoma | Mice | 490 mg/kg, i.p., on days 1, 5, and 9 | Increased Lifespan | 77% to 86% longer than controls | [3] |

| Lewis Lung Carcinoma | Mice | Days 1, 5, and 9 post s.c. implantation | Cure Rate | 50% of mice cured | [3] |

Table 3: Pharmacokinetics

| Species | Route | Dose | T½ (plasma) | Oral Bioavailability | Metabolism | Primary Excretion Route | Reference |

| Mouse | i.v. & p.o. | 120 mg/m² | ~1-1.5 hr | <5% | Insignificant | Urine (>80% of i.v. dose) | [1] |

| Rat | i.v. & p.o. | 120 mg/m² | ~1-1.5 hr | <5% | Insignificant | Urine (>80% of i.v. dose) | [1] |

| Dog | i.v. | 120 mg/m² | ~1-1.5 hr | - | Insignificant | Urine (>80% of i.v. dose) | [1] |

| Monkey | i.v. & p.o. | 120 mg/m² | ~1-1.5 hr | <5% | Insignificant | Urine (>80% of i.v. dose) | [1] |

Table 4: Toxicology

| Species | Route | Endpoint | Value | Reference |

| Mouse | i.p. (single dose) | LD10 | 1079 mg/kg | [1] |

| Mouse | Unreported | LD50 | 4 g/kg | [4] |

Experimental Protocols

This section provides detailed methodologies for key preclinical experiments involving this compound.

In Vivo Efficacy Studies

-

Cell Line: B16-F10 melanoma cells.

-

Animal Model: C57BL/6 mice.

-

Tumor Induction: Subcutaneous injection of 1 x 10^5 B16-F10 cells in the flank.[5]

-

Treatment: Intraperitoneal (i.p.) injection of this compound at a dose of 490 mg/kg on days 1, 5, and 9 post-tumor cell implantation.[3]

-

Endpoint: The primary endpoint is the increase in lifespan of the treated mice compared to a vehicle-treated control group. Tumor volume can be measured periodically as a secondary endpoint.

-

Cell Line: Lewis Lung Carcinoma (LLC) cells.

-

Animal Model: C57BL/6 mice.

-

Tumor Induction: Subcutaneous (s.c.) injection of LLC cells into the flank or footpad.

-

Treatment: Treatment is initiated on day 1 post-tumor implantation and repeated on days 5 and 9.[3] The specific dose of this compound used in the curative study was not detailed in the available literature.

-

Endpoint: The primary endpoint is the number of cured mice (tumor-free) at the end of the study period. Tumor growth and metastasis can also be evaluated.

In Vitro Assays

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix by dropwise addition of cold 70% ethanol while vortexing. The cells are then incubated on ice for at least 30 minutes.

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. The RNase A is included to ensure that only DNA is stained.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Cell Culture and Treatment: Seed cells and treat with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells, as apoptotic cells may detach. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[2]

-

Incubation: Incubate the cells at room temperature in the dark for 15 minutes.[5]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-